Intestinal Calcium Transport Activity: ≥10-Fold Reduction Relative to 1,25-Dihydroxyergocalciferol and 1,25-Dihydroxycholecalciferol
In a direct head-to-head in vivo rat bioassay, 1,24,25-trihydroxyergocalciferol was at least 10-fold less active than its direct metabolic precursor 1,25-dihydroxyergocalciferol, as well as 1,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol, at stimulating intestinal-calcium transport. It was also relatively ineffective at stimulating bone-calcium resorption .
| Evidence Dimension | Intestinal calcium transport stimulation (in vivo rat model) |
|---|---|
| Target Compound Data | ≥10-fold less active than comparators |
| Comparator Or Baseline | 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂); 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃); 1,24,25-trihydroxycholecalciferol (1,24,25(OH)₃D₃) |
| Quantified Difference | ≥10-fold reduction in intestinal calcium transport activity; relatively ineffective at bone-calcium resorption |
| Conditions | Vitamin D-deficient rats; intestinal calcium transport assay; bone calcium resorption assay (Horst et al., 1986) |
Why This Matters
This ≥10-fold potency gap directly informs dose selection and expected calcemic readout when designing in vivo vitamin D metabolite studies—substituting with 1,25(OH)₂D₂ will produce calcemic responses an order of magnitude higher, invalidating comparative conclusions.
- [1] Horst RL, Reinhardt TA, Ramberg CF, Koszewski NJ, Napoli JL. 24-Hydroxylation of 1,25-dihydroxyergocalciferol. An unambiguous deactivation process. J Biol Chem. 1986 Jul 15;261(20):9250-6. PMID: 3013880. View Source
